molecular formula C22H24O7 B13436984 Heteroclitin G

Heteroclitin G

Cat. No.: B13436984
M. Wt: 400.4 g/mol
InChI Key: ZIWBGKHKHFLTJE-FDTHIAJZSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Heteroclitin G involves the extraction from the stems of Kadsura interior. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation of this compound from the plant material.

Chemical Reactions Analysis

Types of Reactions: Heteroclitin G undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Heteroclitin G has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of lignans and their derivatives.

    Biology: Investigated for its potential bioactive properties, including anti-inflammatory and antioxidant effects.

    Medicine: Studied for its potential therapeutic effects in treating blood deficiencies and other related conditions.

    Industry: Utilized in the development of natural health products and supplements

Mechanism of Action

The mechanism of action of Heteroclitin G involves its interaction with various molecular targets and pathways. It has been shown to:

Comparison with Similar Compounds

Heteroclitin G is compared with other lignan compounds such as:

  • Heteroclitin D
  • Interiorin C
  • Angeloylgomisin R
  • Kadsurin
  • Heteroclitin E

Uniqueness: this compound is unique due to its specific bioactive properties and its ability to significantly increase hematocrit levels compared to its similar compounds .

Properties

Molecular Formula

C22H24O7

Molecular Weight

400.4 g/mol

IUPAC Name

(1S,11S,12R,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one

InChI

InChI=1S/C22H24O7/c1-10-6-11-7-13(25-3)17(26-4)20(24)22(11)15-12(19(23)21(10,22)2)8-14-16(18(15)27-5)29-9-28-14/h7-8,10,19,23H,6,9H2,1-5H3/t10-,19+,21+,22+/m1/s1

InChI Key

ZIWBGKHKHFLTJE-FDTHIAJZSA-N

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C(=O)[C@]23[C@@]1([C@H](C4=CC5=C(C(=C34)OC)OCO5)O)C)OC)OC

Canonical SMILES

CC1CC2=CC(=C(C(=O)C23C1(C(C4=CC5=C(C(=C34)OC)OCO5)O)C)OC)OC

Origin of Product

United States

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